molecular formula C14H19N3O3 B2982529 [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411239-43-3

[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No.: B2982529
CAS No.: 2411239-43-3
M. Wt: 277.324
InChI Key: APHGOIDOPJLHSY-UHFFFAOYSA-N
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Description

[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and an epoxide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the epoxide group is often formed via an oxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: m-CPBA for epoxide formation.

    Reducing agents: Lithium aluminum hydride (LiAlH4) for ring reductions.

    Nucleophiles: Alkyl halides for substitution reactions on the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(11-8-19-11)17-6-4-10(5-7-17)13-15-12(16-20-13)9-2-1-3-9/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHGOIDOPJLHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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